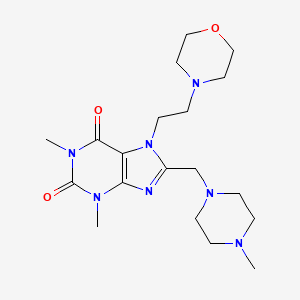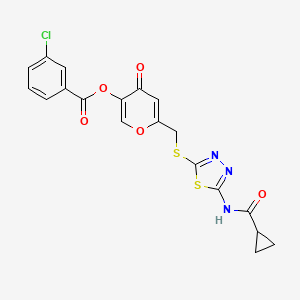
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate" is a complex synthetic molecule. It has garnered interest due to its unique structural properties, which make it applicable in various fields, including medicinal chemistry and industrial processes. This article delves into its synthesis, reactions, applications, and mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate" requires a multistep process:
Cyclopropanecarboxamide Formation
Reagents: : Cyclopropanecarboxylic acid, amines
Conditions: : Amidation reactions typically occur under dehydrating conditions using agents like EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide).
1,3,4-Thiadiazole Formation
Reagents: : Thiosemicarbazide, carbon disulfide
Conditions: : Conducted under basic conditions (like sodium hydroxide) at elevated temperatures.
Combination Step
Reagents: : The synthesized cyclopropanecarboxamide and thiadiazole compounds.
Conditions: : Condensation reactions, potentially using agents like DCC (Dicyclohexylcarbodiimide).
Pyran Derivative
Reagents: : Pyrone derivatives
Conditions: : Undergoes nucleophilic addition to form the pyran ring structure.
Final Esterification
Reagents: : 3-chlorobenzoic acid
Conditions: : Esterification typically in the presence of acid catalysts like sulfuric acid.
Industrial Production Methods
Scale-Up Considerations: : In industrial settings, the process is scaled up using continuous flow reactors, optimizing reagent usage and minimizing waste.
Purification: : Utilizes column chromatography or recrystallization techniques for high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
Reagents: : Potassium permanganate, hydrogen peroxide
Conditions: : Mild temperatures and controlled pH environments.
Reduction
Reagents: : Sodium borohydride, lithium aluminum hydride
Conditions: : Often performed under inert atmosphere to prevent unwanted reactions.
Substitution
Reagents: : Halogenating agents like NBS (N-Bromosuccinimide)
Conditions: : Light or heat to initiate the reaction.
Common Reagents and Conditions
Oxidation: : Conditions often include aqueous solutions with controlled pH.
Reduction: : Commonly under anhydrous conditions using solvents like THF (tetrahydrofuran).
Substitution: : Often requires catalytic amounts of substances like copper(II) bromide.
Major Products Formed
Oxidation: : Forms sulfoxides or sulfones.
Reduction: : Generates primary or secondary amines.
Substitution: : Produces halo-derivatives.
Aplicaciones Científicas De Investigación
In Chemistry:
Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.
Material Science: : Used in the development of polymers and advanced materials.
In Biology:
Biological Assays: : Assessed for its bioactivity against various pathogens.
Enzyme Inhibition: : Potential as an inhibitor for certain enzyme classes.
In Medicine:
Drug Development: : Investigated for its potential as an antimicrobial agent.
Diagnostics: : Used in the synthesis of probes for diagnostic imaging.
In Industry:
Agriculture: : Utilized in the formulation of agrochemicals.
Textiles: : Employed as a dye intermediate.
Mecanismo De Acción
The compound exerts its effects through specific biochemical interactions:
Molecular Targets: : It interacts with enzyme active sites or receptor proteins, altering their activity.
Pathways: : Modulates signaling pathways such as kinase pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
**6-(((5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
**6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
Uniqueness
Structural Differences: : The presence of the cyclopropanecarboxamido and 3-chlorobenzoate groups confers unique chemical reactivity.
Functional Properties: : Distinct bioactivity profiles compared to its analogs, potentially offering better efficacy in certain applications.
Propiedades
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S2/c20-12-3-1-2-11(6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-4-5-10/h1-3,6-8,10H,4-5,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFSAUJWUGSWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
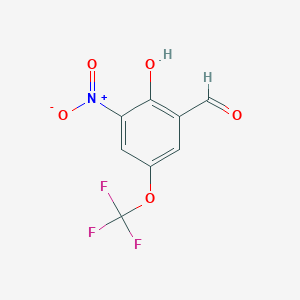
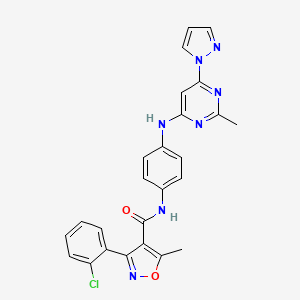
![3-methoxy-1-methyl-4-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-pyrazole](/img/structure/B2651378.png)
![(Z)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2651379.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2651381.png)
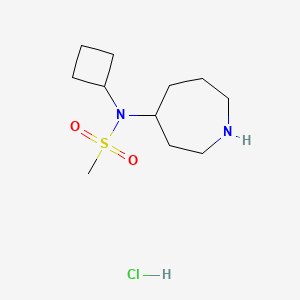
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2651385.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2651386.png)
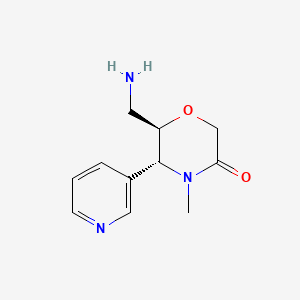
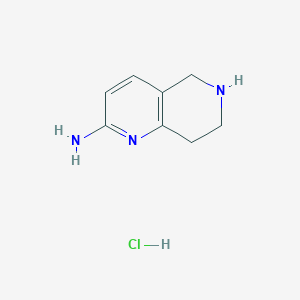
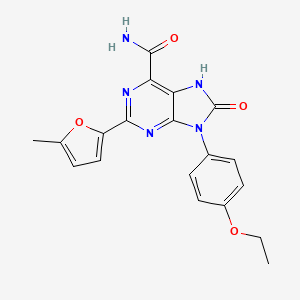
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651396.png)
